1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine is a complex organic compound that integrates multiple heterocyclic structures, specifically piperidine and pyridine rings, along with an oxane moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized from commercially available precursors through various organic reactions. It is also referenced in scientific literature and databases focusing on chemical compounds.
This compound can be classified under several categories:
The synthesis of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. Key steps include:
Specific reaction conditions such as temperature, solvent choice, and catalysts are optimized to enhance yield and purity. Advanced techniques like chromatography may be employed for purification.
The molecular structure of 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine can be represented with the following details:
| Property | Data |
|---|---|
| Molecular Formula | C18H28N2O2 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine |
| InChI | InChI=1S/C18H28N2O2/c1... |
| Canonical SMILES | CC1=C(C=CN=C1)OCC2CCN(CC2)CC3CCCOC3 |
The structural complexity allows for diverse interactions with biological targets, making it a candidate for further research in pharmacology.
The compound can undergo various chemical reactions including:
Reactions are typically conducted under controlled conditions to minimize side products and maximize yield. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are used to confirm product identity.
The mechanism of action for 1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. Binding to these targets can modulate their activity, influencing various cellular signaling pathways.
Research indicates that compounds with similar structures often exhibit neuroactive properties, suggesting potential applications in treating neurological disorders.
Details about physical properties such as melting point or boiling point are often not specified in standard databases but can be inferred from similar compounds.
Key chemical properties include:
| Property | Data |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine has several potential applications:
This compound's structural attributes make it a promising candidate for further investigation in both pharmaceutical and industrial applications, potentially leading to innovative therapeutic agents or advanced materials.
CAS No.: 4687-94-9
CAS No.: 3002-52-6
CAS No.: